2,4-dichloro-N-cyclohexyl-N-ethylbenzamide
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Overview
Description
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide is a chemical compound with the molecular formula C15H19Cl2NO. It is a benzamide derivative characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a cyclohexyl and ethyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-cyclohexyl-N-ethylbenzamide typically involves the condensation of 2,4-dichlorobenzoic acid with cyclohexylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group and the cyclohexyl ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary or secondary amines.
Hydrolysis: The major products are 2,4-dichlorobenzoic acid and the corresponding amine.
Scientific Research Applications
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-cyclohexyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-cyclohexylbenzamide
- 2,4-dichloro-N-ethylbenzamide
- 2,4-dichloro-N-cyclohexyl-N-methylbenzamide
Uniqueness
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide is unique due to the presence of both cyclohexyl and ethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-9-8-11(16)10-14(13)17/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYBNODDGSVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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